molecular formula C22H25N5O4 B2695116 8-(dimethylamino)-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105244-47-0

8-(dimethylamino)-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2695116
CAS No.: 1105244-47-0
M. Wt: 423.473
InChI Key: PJWWSOJTCAPHBD-UHFFFAOYSA-N
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Description

8-(dimethylamino)-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that combines elements of purine, naphthalene, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the purine core with dimethylamine under basic conditions.

    Attachment of the Naphthalen-2-yloxypropyl Group: This is achieved through a nucleophilic substitution reaction where the naphthalen-2-yloxy group is introduced to the propyl chain, which is then attached to the purine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the naphthalen-2-yloxy group, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Saturated naphthalen-2-yloxy derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Employed in analytical techniques to detect and quantify specific substances.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The dimethylamino group and the naphthalen-2-yloxypropyl moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A compound similar in structure but with different pharmacological effects.

    Naphthalene Derivatives: Compounds with similar naphthalene moieties but differing in their attached functional groups.

Uniqueness

8-(dimethylamino)-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its combination of a purine core with a naphthalen-2-yloxypropyl group, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

8-(dimethylamino)-7-(2-hydroxy-3-naphthalen-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-24(2)21-23-19-18(20(29)26(4)22(30)25(19)3)27(21)12-16(28)13-31-17-10-9-14-7-5-6-8-15(14)11-17/h5-11,16,28H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWWSOJTCAPHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC(COC3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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